Balanced FLT3-D835Y vs. FLT3-ITD Inhibitory Profile Contrasted with Quizartinib, Gilteritinib and Crenolanib
FLT3-IN-3 maintains potent, near-equivalent inhibition of both FLT3-WT (IC50 13 nM) and FLT3-D835Y (IC50 8 nM). In stark contrast, quizartinib demonstrates an extreme >1000-fold loss of potency against the D835Y mutant (IC50 2089 nM vs. 2.2 nM for FLT3-ITD). Gilteritinib and crenolanib, while more potent against D835Y than quizartinib, still exhibit 18-fold and 25-fold reduced potency, respectively, relative to their FLT3-ITD IC50 values [1].
| Evidence Dimension | Biochemical IC50 against FLT3 mutants (nM) |
|---|---|
| Target Compound Data | FLT3-WT IC50 = 13 nM; FLT3-D835Y IC50 = 8 nM |
| Comparator Or Baseline | Quizartinib: FLT3-ITD IC50 = 2.2 nM, FLT3-D835Y IC50 = 2089 nM; Gilteritinib: FLT3-ITD IC50 = 26.5 nM, FLT3-D835Y IC50 = 472.5 nM; Crenolanib: FLT3-ITD IC50 = 35 nM, FLT3-D835Y IC50 = 888.9 nM |
| Quantified Difference | FLT3-IN-3 D835Y/ITD potency ratio ~0.6 (based on FLT3-ITD IC50 of 3 nM ); Quizartinib ratio ~950; Gilteritinib ratio ~18; Crenolanib ratio ~25 |
| Conditions | Biochemical kinase assays; FLT3-IN-3 data from InvivoChem/Selleck datasheets [2]; comparator data from Ba/F3 transfected cell lines (PMC9980215) [1] |
Why This Matters
This balanced activity against ITD and the common TKD resistance mutation D835Y reduces the immediate selection pressure for TKD-mutant clones, making it a strategically distinct tool compound from quizartinib.
- [1] PMC9980215 Table 2. IC50 values of FLT3 inhibitors (CG-806, Quizartinib, Gilteritinib, Crenolanib) in transfected Ba/F3 cells. View Source
- [2] InvivoChem. FLT3-IN-3 Product Page. CAS: 2229050-90-0. View Source
